4-(3-Ethyl-ureido)-benzenesulfonyl chloride
Description
4-(3-Ethyl-ureido)-benzenesulfonyl chloride is a sulfonyl chloride derivative featuring a urea group substituted with an ethyl moiety at the para position of the benzene ring. These methods typically yield solid products after purification, with reported yields exceeding 75% under optimized conditions .
The ethyl-ureido group introduces both hydrogen-bonding capacity (via the urea moiety) and moderate lipophilicity, making this compound a versatile intermediate in pharmaceuticals and agrochemicals.
Structure
3D Structure
Properties
IUPAC Name |
4-(ethylcarbamoylamino)benzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O3S/c1-2-11-9(13)12-7-3-5-8(6-4-7)16(10,14)15/h3-6H,2H2,1H3,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWHWKUINJLHPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1=CC=C(C=C1)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Ethyl-ureido)-benzenesulfonyl chloride typically involves the reaction of 4-aminobenzenesulfonyl chloride with ethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-Aminobenzenesulfonyl chloride+Ethyl isocyanate→4-(3-Ethyl-ureido)-benzenesulfonyl chloride
The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to prevent any side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonyl chloride group (-SO₂Cl) serves as the primary reactive site, undergoing nucleophilic substitution with amines, alcohols, and thiols:
Mechanistic Insight :
The reaction proceeds via a two-step mechanism:
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Nucleophilic attack at the sulfur atom, forming a tetrahedral intermediate.
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Departure of Cl⁻, stabilized by electron-withdrawing urea and sulfonyl groups.
Reactivity of the Urea Moiety
The 3-ethyl-ureido group (-NHCONHC₂H₅) participates in:
Acid-Base Reactions
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Reacts with strong bases (e.g., NaOH) to form water-soluble salts via deprotonation of the urea NH .
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Protonation occurs in acidic media (pH < 3), stabilizing the compound but reducing nucleophilicity.
Condensation Reactions
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Reacts with carbonyl compounds (e.g., aldehydes) under acidic conditions to form Schiff base derivatives, as observed in analogous benzenesulfonamide-urea systems .
Coordination Chemistry
The urea nitrogen acts as a ligand in transition metal catalysis:
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Forms stable Pd(II) complexes via N-binding, enhancing catalytic activity in cross-coupling reactions (e.g., Heck, Suzuki) .
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Coordination occurs preferentially through the non-ethyl-substituted nitrogen, as demonstrated in X-ray studies of related urea-Pd adducts .
Example :
This complex shows 45–56% catalytic efficiency in heteroannulation reactions .
Research Gaps and Recommendations
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Kinetic studies : Limited data on reaction rates under varying temperatures/pH.
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Biological activity : Requires in vitro assays for specific enzyme targets (e.g., hCA IX/XII).
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Thermal stability : Decomposition pathways above 150°C remain uncharacterized .
Experimental validation using HPLC-MS and X-ray crystallography is advised to confirm proposed mechanisms.
Scientific Research Applications
Drug Development
4-(3-Ethyl-ureido)-benzenesulfonyl chloride has been explored for its potential as a precursor in the synthesis of ureido-based compounds. These derivatives have shown promise as inhibitors of specific enzymes, such as carbonic anhydrases, which are implicated in various diseases including cancer and glaucoma. For instance, studies have demonstrated that ureido-based analogues exhibit significant antiproliferative activity against cancer cell lines .
Enzyme Inhibition
Research indicates that compounds derived from this compound can effectively inhibit carbonic anhydrase IX (CA IX), an enzyme overexpressed in many cancers. The inhibition of CA IX can lead to apoptosis in cancer cells, making these compounds valuable in cancer therapy . The structure-activity relationship (SAR) studies have revealed that modifications to the ureido group can enhance potency and selectivity towards CA IX .
Antibacterial Activity
Some derivatives of this compound have also been evaluated for their antibacterial properties. For example, benzenesulfonamide derivatives have shown significant inhibition against bacterial strains such as Staphylococcus aureus and Klebsiella pneumoniae. This suggests that the compound could be further developed into antibacterial agents .
Case Studies
Mechanism of Action
The mechanism of action of 4-(3-Ethyl-ureido)-benzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and thiols. This reactivity is exploited in various chemical transformations, including the formation of sulfonamide derivatives.
Comparison with Similar Compounds
Structural Analogues with Alkyl-Ureido Substituents
Key Observations :
- Lipophilicity : The ethyl group offers a balance between hydrophilicity (methyl) and lipophilicity (butyl), influencing solubility and membrane permeability in drug design.
- Reactivity : Chlorine or fluorine substituents (e.g., 4-(3-(2-chloroethyl)ureido) ) enhance electrophilicity, accelerating nucleophilic substitution reactions .
Aromatic and Heterocyclic Analogues
4-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonyl chloride
- Structure : Pyrazole ring at para position.
- Properties: Melting point 76.5–78.5°C; used in coordination chemistry due to nitrogen donor sites .
4-(1,3-Oxazol-5-yl)-benzenesulfonyl chloride
- Applications : Intermediate for heterocyclic drug candidates; oxazole enhances metabolic stability .
- Contrast : The oxazole’s electron-withdrawing nature reduces sulfonyl chloride reactivity compared to urea derivatives .
Perfluorinated Analogues
Compounds like 4-(pentadecafluoroheptyl)-benzenesulfonyl chloride (CAS 25444-35-3) exhibit extreme hydrophobicity and chemical inertness due to perfluorinated chains . These are used in surfactants and coatings, contrasting sharply with the polar, reactive ethyl-ureido derivative .
Market and Industrial Relevance
- 4-(Methylsulfonyl)-benzenesulfonyl chloride is projected to grow in market value due to demand in electronics and polymers .
Biological Activity
4-(3-Ethyl-ureido)-benzenesulfonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
The compound belongs to the class of sulfonamide derivatives, characterized by the presence of a sulfonyl group attached to an aromatic ring. The structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C10H12ClN2O2S
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit notable anticancer activities. For instance, a related benzenesulfonamide was shown to induce apoptosis in MDA-MB-231 breast cancer cells, with a significant increase in annexin V-FITC positive cells, indicating enhanced apoptotic activity .
| Compound | IC50 (nM) | Apoptotic Effect |
|---|---|---|
| 4e | 10.93 | 22-fold increase |
| Control | - | Baseline |
This suggests that the mechanism of action may involve the inhibition of specific enzymes or pathways crucial for cancer cell survival.
Enzyme Inhibition
This compound has been studied for its inhibitory effects on carbonic anhydrases (CAs), particularly CA IX and CA II. These enzymes play a vital role in tumor growth and metastasis. The compound demonstrated selective inhibition against CA IX with an IC50 ranging from 10.93 to 25.06 nM, while showing less potency against CA II (IC50 between 1.55 and 3.92 μM) .
Antimicrobial Activity
In addition to anticancer properties, compounds within this class have shown promising antimicrobial activities. For example, studies indicated that certain benzenesulfonamides exhibited significant inhibition against Staphylococcus aureus and Klebsiella pneumoniae, with inhibition rates reaching up to 80% at concentrations of 50 μg/mL . This suggests potential applications in treating bacterial infections.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Interaction : The sulfonamide moiety is known to bind effectively to the active sites of carbonic anhydrases, leading to competitive inhibition.
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells through the activation of caspases or modulation of Bcl-2 family proteins.
Case Studies and Research Findings
A series of studies have investigated the biological implications of compounds similar to this compound:
- Study on Anticancer Activity : A study highlighted the ability of a related compound to significantly increase apoptosis in MDA-MB-231 cells, suggesting potential for breast cancer treatment .
- Enzyme Inhibition Profile : Research demonstrated that derivatives exhibited varying degrees of inhibition against different carbonic anhydrase isoforms, with some showing nanomolar potency against CA IX .
- Antimicrobial Evaluation : Compounds were tested for their antibacterial properties, revealing substantial effectiveness against common pathogens like S. aureus and K. pneumoniae, indicating their potential as therapeutic agents in infectious diseases .
Q & A
Q. What are the recommended synthetic routes for preparing 4-(3-Ethyl-ureido)-benzenesulfonyl chloride, and what critical parameters influence reaction efficiency?
Methodological Answer:
- Synthetic Pathway :
- Sulfonation : Start with 4-aminobenzenesulfonyl chloride. React with 3-ethyl isocyanate under anhydrous conditions to form the ureido linkage.
- Base Selection : Use triethylamine or pyridine to neutralize HCl byproducts, ensuring efficient nucleophilic substitution .
- Solvent Optimization : Employ dichloromethane or THF for controlled reactivity. Avoid protic solvents to prevent premature hydrolysis .
- Critical Parameters :
- Temperature control (0–25°C) to mitigate side reactions.
- Purity of starting materials (e.g., anhydrous 3-ethyl isocyanate) to avoid competing hydrolysis.
Q. How should researchers handle and store this compound to ensure stability and prevent decomposition?
Methodological Answer:
- Handling :
- Storage :
Advanced Research Questions
Q. What advanced analytical techniques are required to resolve structural ambiguities in this compound derivatives?
Methodological Answer:
- Structural Confirmation :
- Purity Assessment :
Q. How can researchers address contradictory reactivity data observed in nucleophilic substitutions involving this compound?
Methodological Answer:
- Systematic Analysis :
- Solvent Effects : Compare reactivity in polar aprotic (DMF, DMSO) vs. nonpolar solvents (toluene). Higher polarity accelerates sulfonamide formation .
- Steric Hindrance : Use bulky amines (e.g., tert-butylamine) to test for steric limitations at the ureido group .
- pH Control : Adjust reaction pH (6–8) to balance nucleophilicity and avoid sulfonyl chloride hydrolysis .
- Case Study : Inconsistent yields with anilines may arise from competing protonation of the ureido nitrogen, reducing nucleophilicity .
Q. What strategies optimize the regioselectivity of ureido group modifications in this compound?
Methodological Answer:
- Protecting Group Strategy :
- Catalytic Approaches :
- Employ Lewis acids (e.g., ZnCl₂) to direct electrophilic substitution away from the ureido group .
Q. How is this compound employed in designing enzyme-targeted probes for mechanistic studies?
Methodological Answer:
- Bioconjugation Applications :
- Covalent Inhibitors : React with catalytic serine or cysteine residues in enzymes (e.g., proteases) to study active-site mechanics .
- Fluorescent Tagging : Couple with dansyl chloride or FITC derivatives for real-time enzyme tracking .
- Case Study : The ureido group enhances binding affinity to hydrophobic enzyme pockets, while the sulfonyl chloride enables irreversible inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
